molecular formula C12H15N3OS B6013971 (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone CAS No. 588676-16-8

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone

Cat. No.: B6013971
CAS No.: 588676-16-8
M. Wt: 249.33 g/mol
InChI Key: NBKJVWIGGFTQGY-UHFFFAOYSA-N
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Description

The compound "(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone" is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with amino and dimethyl groups at the 5- and 2-positions, respectively. The methanone group links the thiadiazole ring to a 4-methylphenyl moiety. Thiadiazoles are heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-6-9(7-5-8)10(16)15-12(2,3)17-11(13)14-15/h4-7H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKJVWIGGFTQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(SC(=N2)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146945
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-16-8
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Structural Overview

The compound features a thiadiazole ring substituted with an amino group and a methylphenyl moiety. The presence of sulfur in the thiadiazole structure contributes to its lipophilicity and potential to cross cellular membranes effectively.

Antimicrobial Activity

  • General Findings :
    • Thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that compounds with structural modifications can enhance antibacterial and antifungal properties significantly .
  • Specific Studies :
    • A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited notable antibacterial activity against Bacillus anthracis and Bacillus cereus, with specific derivatives showing MIC values lower than standard antibiotics .
    • Another study reported that compounds containing the thiadiazole moiety displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
CompoundTarget OrganismMIC (μg/mL)Activity Level
12cBacillus cereus32.6Moderate
18bE. coli62.5Marginal
15S. aureus47.5Moderate

Anticancer Activity

  • Research Insights :
    • The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.
    • A study evaluated the anticancer activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Although none surpassed doxorubicin's efficacy, some showed promising results .
CompoundCancer Cell LineIC50 (μM)Comparison
3dSKNMC15Lower than doxorubicin
3hHT-2920Comparable

Anti-inflammatory Activity

Thiadiazole compounds are recognized for their anti-inflammatory effects as well. Research indicates that these compounds can inhibit inflammatory pathways and cytokine production, thus holding potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A series of experiments conducted by Pintilie et al. demonstrated that specific substitutions on the thiadiazole ring significantly impacted antibacterial efficacy against Pseudomonas aeruginosa and other pathogens .
  • Case Study on Anticancer Properties :
    • In a comparative study involving various thiadiazole derivatives, it was found that modifications at the C-5 position enhanced cytotoxicity against neuroblastoma cells compared to unmodified structures .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, the incorporation of a long alkenyl or hydroxyalkenyl chain into the thiadiazole structure has been shown to enhance antimicrobial efficacy against various pathogens .

Neuroprotective Effects
Research indicates that derivatives of 5-amino-1,3,4-thiadiazole may serve as potential drug candidates for neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neuroinflammatory pathways, suggesting a promising avenue for therapeutic development .

Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiadiazole derivatives. For example, specific modifications to the thiadiazole ring have resulted in compounds that inhibit tumor growth in vitro and in vivo. The structure-activity relationship (SAR) studies reveal that modifications at the 4-position significantly influence biological activity .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are also explored for their pesticidal properties. Certain compounds have shown effectiveness against agricultural pests and pathogens, providing an alternative to conventional pesticides. The application of these compounds can enhance crop protection while minimizing environmental impact .

Herbicide Development
Research into thiadiazole-based herbicides has indicated their potential in controlling weed species resistant to traditional herbicides. The unique mechanism of action associated with these compounds makes them valuable candidates for developing next-generation herbicides .

Materials Science

Corrosion Inhibitors
Thiadiazole derivatives have been investigated for their anti-corrosive properties. Compounds like 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated effectiveness in preventing metal corrosion in various environments. The mechanism involves the formation of a protective film on metal surfaces .

Polymer Additives
In materials science, thiadiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve performance characteristics such as tensile strength and flexibility .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial PropertiesPMC5987787Enhanced activity against Gram-positive bacteria
Neuroprotective EffectsEP2628734A2Modulation of neuroinflammation pathways
Pesticidal ActivityChemDiv Screening CompoundEffective against common agricultural pests
Corrosion InhibitorsJMChemSci ArticleSignificant reduction in corrosion rates

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name / Structure Key Substituents Biological Activity / Application Reference
(5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone 5-amino, 2,2-dimethyl, 4-methylphenyl Potential enzyme inhibition, cytotoxicity
(5-Methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-(5-phenyl-1H-pyrrol-2-yl)methanone (3u) 5-methyl, 2-thioxo, pyrrole linkage SARS-CoV-2 main protease inhibition
4-(5-(1-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide (12b) Sulfonamide, hydrazone, thiazole-thiadiazole hybrid Cytotoxic activity against cancer cell lines
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone 4-methylphenyl, fluorophenylimino Structural analog with potential bioactivity
{(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone 4-methoxyphenyl, amino-imino Not specified (structural similarity)
Physicochemical Properties
  • Lipophilicity : The dimethyl and 4-methylphenyl groups likely increase logP compared to polar derivatives like sulfonamides or methoxy-containing analogs , influencing pharmacokinetics.
  • Solubility : The absence of ionizable groups (e.g., sulfonamide or carboxylic acid) may reduce aqueous solubility relative to compounds like 12d .

Q & A

Q. What are the optimized synthetic routes for (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves alkylation of a thiadiazole precursor with a brominated ketone. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with 5-amino-2,2-dimethyl-1,3,4-thiadiazole under reflux in a solvent mixture (e.g., DMF and acetic acid) for 2–4 hours . Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
  • Temperature : Reflux (~100–120°C) ensures complete reaction .
  • Purification : Recrystallization from DMF/ethanol mixtures yields high-purity products (91% yield reported in analogous syntheses) .

Q. Table 1: Representative Synthetic Conditions

ReagentSolventTemperatureYieldReference
2-Bromo-1-(4-MePh)CODMF/AcOH100°C, 2 h91%
Sodium monochloroacetateH₂O/EtOHRT, 1 h85%

Q. How can spectral data (¹H NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : The aromatic protons of the 4-methylphenyl group appear as doublets at δ 7.99–8.01 ppm (meta to methyl) and δ 7.06–7.08 ppm (ortho to methyl). The NH₂ group resonates as a singlet at δ 7.32 ppm, while the thiadiazole CH₃ groups appear as singlets at δ 2.10–2.30 ppm .
  • Mass Spectrometry : The molecular ion [M+1]⁺ is observed at m/z 282 in EI-MS for analogous structures .
  • Elemental Analysis : Confirm C, H, N, S content (e.g., C: 46.96%; N: 14.93%) to validate purity .

Q. What strategies are effective for synthesizing and characterizing salt derivatives of this compound?

Methodological Answer: Salts are synthesized via acid-base reactions. For example:

  • Inorganic salts : React the free acid with NaOH, KOH, or ZnSO₄ in aqueous medium. Purify by crystallization from methanol .
  • Organic salts : Use amines (e.g., diethylamine) in propan-2-ol, followed by solvent evaporation .
    Characterization :
  • FTIR : Confirm carboxylate (COO⁻) stretches at 1550–1650 cm⁻¹.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most salts) .

Advanced Research Questions

Q. How can contradictory spectral or elemental analysis data be resolved during structural validation?

Methodological Answer:

  • Scenario : Discrepancies in elemental analysis (e.g., C% deviation >0.3%).
  • Resolution Steps :
    • Repurification : Recrystallize from alternative solvents (e.g., DCM/hexane) to remove impurities .
    • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
    • X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (e.g., C–C bond lengths in thiadiazole ring should be ~1.36 Å) .

Q. What mechanistic insights explain the reactivity of the thiadiazole ring in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing thiadiazole ring facilitates nucleophilic attack at the C-2 position. Key steps:

Deprotonation : The NH₂ group acts as an internal base, enhancing ring electrophilicity.

Transition State : A tetrahedral intermediate forms during alkylation, stabilized by resonance with the thiadiazole’s π-system .
Supporting Data : DFT calculations show a lowered activation energy (ΔG‡ = 25–30 kJ/mol) for alkylation compared to non-heterocyclic analogs .

Q. How do electronic structure properties (e.g., dipole moments) influence this compound’s solubility and reactivity?

Methodological Answer:

  • Dipole Moments : Calculated ground-state dipole moments (~4.5–5.0 D) indicate moderate polarity, explaining solubility in DMSO and DMF .
  • Solvatochromism : UV-Vis shifts in polar solvents (Δλ = 10–15 nm) correlate with excited-state dipole moments (~6.0 D), affecting photostability .
    Table 2: Solubility in Common Solvents
SolventSolubility (mg/mL)Dipole Moment (D)
DMSO25.33.96
Ethanol8.71.69

Q. What experimental designs address limitations in stability studies (e.g., organic degradation during prolonged analysis)?

Methodological Answer:

  • Problem : Degradation of the amino group under ambient conditions .
  • Solutions :
    • Temperature Control : Store samples at 4°C with desiccants to reduce hydrolysis.
    • Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) .

Q. How can molecular docking predict the biological potential of derivatives of this compound?

Methodological Answer:

  • Target Selection : Dock against enzymes like COX-2 or α-glucosidase using AutoDock Vina.
  • Parameters :
    • Grid box size: 25 × 25 × 25 Å centered on the active site.
    • Scoring function: AMBER force field for binding affinity (ΔG ≤ -8.0 kcal/mol indicates high potential) .
      Case Study : Derivatives showed strong binding to bacterial DNA gyrase (Ki = 0.2 µM), suggesting antimicrobial applications .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?

Methodological Answer:

  • Modification Sites :
    • Thiadiazole Ring : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.
    • 4-Methylphenyl Group : Replace with halogenated aryl groups to improve lipophilicity .
  • Data-Driven Design : Correlate Hammett σ values with IC₅₀ data to optimize bioactivity .

Q. What crystallographic techniques resolve challenges in analyzing non-planar conformations of this compound?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation from DMF/water mixtures .
  • X-ray Diffraction : Refine torsion angles (e.g., dihedral angle between thiadiazole and phenyl rings = 15–20°) to confirm non-coplanarity .
    Key Metrics :
  • R-factor : <0.05 for high-resolution datasets.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts = 12% of surface area) .

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